1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone
Description
Properties
IUPAC Name |
1-(1-ethylpyrazol-4-yl)-2,2-difluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c1-2-11-4-5(3-10-11)6(12)7(8)9/h3-4,7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKDPGHHYZWOFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone typically involves the reaction of 1-ethyl-1H-pyrazole with a difluoroacetylating agent. One common method includes the use of difluoroacetic anhydride or difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions and at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity 1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound has shown potential antimicrobial properties, particularly against various bacterial strains. Research indicates that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Results
| Bacteria Species | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
In a study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound exhibited moderate antibacterial activity, indicating its potential as a lead compound for further development in antimicrobial therapies.
Anti-inflammatory Effects
Research has demonstrated that compounds with a pyrazole structure can exhibit anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.
Case Study: Inhibition of COX Enzymes
A study conducted on similar pyrazole derivatives revealed significant inhibition of COX-2 activity, suggesting a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib.
Agrochemicals
The compound's structural features make it a candidate for developing agrochemicals, particularly as herbicides or fungicides. The difluoroethanone moiety enhances its bioactivity and stability in agricultural applications.
Case Study: Herbicidal Activity
In trials assessing herbicidal activity, derivatives of this compound were found to effectively inhibit the growth of common agricultural weeds. This suggests potential applications in crop protection and sustainable agriculture.
Materials Science
The unique chemical structure allows for potential applications in materials science, particularly in the development of polymers or coatings with specific properties such as hydrophobicity or enhanced durability.
Research Findings
Studies have indicated that incorporating this compound into polymer matrices can improve mechanical properties and resistance to environmental degradation.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
The compound belongs to a broader class of pyrazole-based fluorinated ketones. Below is a detailed comparison with structurally analogous derivatives:
Structural and Physicochemical Properties
Key Observations :
- The trifluoroethanol derivative (C₈H₁₁F₃N₂O) exhibits higher fluorine content, which may improve metabolic stability in drug design .
- Electron-Withdrawing Groups: The difluoroethanone moiety enhances electrophilicity compared to non-fluorinated analogs, making it reactive in nucleophilic additions or condensations .
- Aryl Substitutions: The 4-fluorophenyl analog (C₁₂H₁₁FNO) introduces aromaticity, which could enhance binding affinity in biological targets .
Biological Activity
1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone (CAS No. 1174864-51-7) is a pyrazole derivative characterized by its unique difluoroethanone moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of 1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone is C8H10F2N2O, with a molecular weight of approximately 188.17 g/mol. The compound features a pyrazole ring substituted with an ethyl group and a difluoroethanone functional group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H10F2N2O |
| Molecular Weight | 188.17 g/mol |
| CAS Number | 1174864-51-7 |
| Purity | Min. 95% |
The biological activity of 1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate enzyme activity through reversible or irreversible binding, potentially leading to alterations in metabolic pathways.
Biological Activities
Research has indicated several potential biological activities for this compound:
1. Antimicrobial Activity
Studies have demonstrated that pyrazole derivatives exhibit antimicrobial properties. The difluoroethanone moiety may enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes and exert antibacterial effects.
2. Anti-inflammatory Properties
In vitro studies suggest that 1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone may inhibit pro-inflammatory cytokines. This action could be beneficial in treating inflammatory diseases, although further in vivo studies are required to confirm these effects.
3. Anticancer Potential
Preliminary investigations into the anticancer properties of this compound have shown promise. It may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
Several case studies have explored the biological activities of similar pyrazole derivatives:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with difluoro substitutions displayed enhanced activity compared to their non-fluorinated counterparts.
Case Study 2: Anti-inflammatory Effects
Research conducted on a series of pyrazole derivatives revealed that certain compounds significantly reduced inflammation markers in animal models of arthritis, suggesting a potential therapeutic application for inflammatory conditions.
Case Study 3: Anticancer Activity
In vitro assays demonstrated that specific pyrazole derivatives could inhibit tumor cell growth by inducing cell cycle arrest and apoptosis, highlighting their potential as anticancer agents.
Q & A
Q. What are the key considerations for synthesizing 1-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone in a laboratory setting?
Synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring. A common approach adapts methods from similar ketone-functionalized pyrazoles:
- Step 1 : Condensation of hydrazine derivatives with diketones or acylated precursors under controlled pH and temperature (e.g., using DMF and POCl3 as catalysts at 0–5°C) .
- Step 2 : Introduction of the ethyl group via alkylation, followed by fluorination using reagents like DAST (diethylaminosulfur trifluoride) to install difluoro groups.
- Step 3 : Purification via recrystallization (e.g., DMF-methanol mixtures) or column chromatography .
Critical factors : Reaction stoichiometry, anhydrous conditions for fluorination, and monitoring via TLC/HPLC to minimize byproducts.
Q. How can researchers ensure the purity of this compound during synthesis?
- Analytical Techniques : Use HPLC with a C18 column (95% purity threshold) and compare retention times with standards .
- Spectroscopic Validation : Confirm structure via <sup>1</sup>H/<sup>19</sup>F NMR (e.g., carbonyl resonance at ~190–200 ppm in <sup>13</sup>C NMR) and IR (C=O stretch at ~1680–1700 cm<sup>-1</sup>) .
- Recrystallization : Optimize solvent systems (e.g., DMF-MeOH) to remove unreacted starting materials .
Q. What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to potential release of volatile fluorinated byproducts.
- Waste Disposal : Segregate halogenated waste and use licensed disposal services to prevent environmental contamination .
Advanced Questions
Q. What crystallographic techniques are suitable for determining the structure of this compound?
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in DCM/hexane). Use SHELXL for refinement, focusing on resolving disorder in the ethyl/pyrazole groups .
- Key Parameters : Collect high-resolution data (≤ 0.8 Å) to accurately model fluorine atoms, which exhibit high thermal motion. Validate with Rint < 5% and R1 < 0.05 .
Q. How can structural analogs guide the design of biological activity studies for this compound?
- SAR Analysis : Compare with pyrazole derivatives like (1-methyl-4-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone, which show nitro-to-amino bioactivation pathways .
- Assay Design : Test against enzymes with fluorophilic binding pockets (e.g., kinases) using fluorescence polarization or SPR. Include controls with non-fluorinated analogs to isolate fluorine-specific effects .
Q. How should researchers address discrepancies in spectral data during characterization?
- Cross-Validation : Combine <sup>19</sup>F NMR (to confirm difluoro substitution pattern) with high-resolution mass spectrometry (HRMS) for molecular ion verification .
- Dynamic Effects : Consider tautomerism in the pyrazole ring (e.g., 1H vs. 2H tautomers) using variable-temperature NMR to resolve splitting artifacts .
Q. What strategies resolve contradictions in reaction yields reported across literature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
